Dolasetron
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |
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CAS No. |
115956-12-2 |
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |
InChI Key |
UKTAZPQNNNJVKR-UDXKHGJESA-N |
Isomeric SMILES |
C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
Solid powder |
melting_point |
278 °C |
Other CAS No. |
115956-12-2 115956-13-3 |
physical_description |
Solid |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Freely soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
vapor_pressure |
1.7X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Dolasetron
Synthetic Pathways of Dolasetron Mesylate
A key sequence in this synthesis involves the treatment of an intermediate compound (e.g., intermediate V, which contains a C₁-C₄ alkyl group) with a strong organic or inorganic base, such as potassium tert-butoxide, in an aprotic organic solvent like tetrahydrofuran (B95107) (THF). This reaction is typically performed within a temperature range of -40°C to 70°C, with optimal conditions often between 0°C and 25°C.
Following this, this compound can be obtained from another intermediate (intermediate VI) through a dealcoxycarbonylation reaction of 3-keto esters. This is commonly achieved by treating the intermediate with an inorganic salt, such as lithium chloride (LiCl), sodium chloride (NaCl), or sodium bromide (NaBr), with LiCl being preferred. The reaction is carried out in an aprotic organic polar solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone, at elevated temperatures, typically between 100°C and 200°C, and preferably between 130°C and 150°C. The product can be isolated using conventional methods. Notably, these two steps can be executed as a one-pot reaction for increased efficiency.
Once the this compound base is obtained, it can be converted into its pharmaceutically acceptable salt, this compound mesylate monohydrate. This conversion is typically performed by reacting the this compound base with methanesulfonic acid in an aprotic organic solvent, such as acetone. The resulting solid can then be recrystallized from a mixture of a protic organic solvent (e.g., isopropanol) and water.
An alternative starting material mentioned for the synthesis of this compound mesylate is methyl cyclopent-3-enecarboxylate. This precursor undergoes successive oxidation steps, including treatment with meta-chloroperoxybenzoic acid (m-CPBA) and periodic acid (HIO₄). 3-Cyclopentene-1-carboxylic acid is also identified as an intermediate in this compound mesylate production.
Stereochemical Considerations in this compound Synthesis
This compound is a chiral compound, possessing multiple stereogenic centers within its complex tricyclic framework. Current time information in Bangalore, IN. The stereochemistry of drug molecules is critical, as different enantiomers can exhibit distinct pharmacological activities, pharmacokinetic profiles, and even toxicity.
This compound itself is a prodrug, meaning it is largely inactive until it is metabolized in the body. It is rapidly and extensively metabolized in the liver by carbonyl reductase to its major active metabolite, hydrothis compound (B601787) (also known as MDL 74,156). mims.comcjph.com.cn This metabolic reduction is enantioselective, preferentially forming the (+)-(R)-enantiomer of hydrothis compound. The enantiomeric composition of hydrothis compound found in human whole blood and urine after this compound administration is consistent, indicating that the enantioselectivity is primarily due to the reduction process rather than differential absorption, distribution, metabolism, or excretion of enantiomers.
Enantiomeric Purity and Control Strategies
Maintaining high enantiomeric purity is paramount in the synthesis of chiral pharmaceuticals like this compound. The predominant formation of the (+)-(R)-enantiomer of hydrothis compound by carbonyl reductase highlights the importance of stereocontrol, even for prodrugs.
Analytical methods play a crucial role in monitoring and ensuring enantiomeric purity throughout the synthetic process and in drug product analysis. Chiral high-performance liquid chromatography (HPLC) methods have been developed and validated to directly quantify the enantiomers of hydrothis compound in biological matrices such as human plasma. These methods typically involve extracting the analytes from plasma, separating them on a chiral column (e.g., an ovomucoid-bonded HPLC column), and detecting them by native fluorescence. Such analytical techniques are essential for pharmacokinetic studies and for understanding the stereoselective disposition of the drug and its active metabolites.
The development of stereoselective synthetic routes is generally considered a more efficient approach for producing chiral pharmaceuticals, as it avoids the need for costly and often inefficient chiral separation of racemates.
Strategies for Novel this compound Derivative Synthesis
Strategies for synthesizing novel derivatives of this compound are driven by the desire to improve its pharmacokinetic properties, such as bioavailability, solubility, and half-life, or to potentially enhance its therapeutic efficacy. The indole (B1671886) nucleus is a key pharmacophore for 5-HT3 receptor antagonists, suggesting that modifications around this core or the tricyclic system could lead to new compounds.
One proposed strategy for this compound derivatives involves the addition of different functional groups, particularly to increase ester solubility and prolong the time of their reduction by carbonyl reductase. This approach could potentially improve the bioavailability of this compound. Research into novel derivatives often involves systematic modifications of the parent compound's structure, followed by evaluation of their physicochemical and biological properties.
Molecular and Cellular Pharmacodynamics of Dolasetron
Mechanisms of 5-HT3 Receptor Antagonism
The antiemetic action of dolasetron and its active metabolite, hydrothis compound (B601787), stems from their ability to selectively block 5-HT3 receptors. These receptors are ligand-gated cation channels found on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema hres.cahres.cadrugbank.comtandfonline.com. Chemotherapeutic agents can induce nausea and vomiting by causing the release of serotonin (B10506) from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex hres.cahres.cadrugbank.compatsnap.com. By blocking these receptors, this compound interrupts this signal transduction pathway patsnap.com.
Competitive Inhibition Dynamics at the Receptor Site
This compound and its active metabolite, hydrothis compound, function as competitive inhibitors at the 5-HT3 receptor site researchgate.netnih.gov. This means they compete with serotonin (5-HT) for binding to the receptor, thereby preventing serotonin from activating the receptor and initiating downstream signaling patsnap.com. In vitro studies using voltage-clamped NG108-15 mouse neuroblastoma x rat glioma hybrid cells have demonstrated that this compound and its reduced metabolite dose-dependently inhibit 5-HT3 receptor-mediated inward ionic currents hres.ca. Hydrothis compound has been shown to be more potent than this compound itself in this assay, with IC50 values of 0.1 nM and 3.8 nM, respectively hres.ca.
Receptor Binding Kinetics and Affinity Profiling
This compound and its metabolites exhibit high affinity for 5-HT3 receptors in conventional radioligand binding assays in vitro hres.ca. This compound is reported to have a Ki value of 20 nM for the 5-HT3 receptor subtype caymanchem.com. The active metabolite, hydrothis compound, is generally considered to be more potent than the parent compound hres.ca.
The binding affinities of various 5-HT3 receptor antagonists, including this compound, can vary, influencing their dose responses and duration of effects nih.govamegroups.cn.
Table 1: 5-HT3 Receptor Antagonist Binding Affinities (IC50/Ki Values)
| Compound | IC50 (nM) (NG108-15 cells) hres.cacaymanchem.com | Ki (nM) caymanchem.com |
| This compound | 3.8 | 20 |
| Hydrothis compound | 0.1 | N/A |
Subtype Selectivity of this compound (e.g., 5-HT3A vs. 5-HT3B Receptor Subtypes)
This compound is characterized by its high selectivity for the 5-HT3 receptor. It exhibits approximately 200-fold selectivity for 5-HT3 receptors over other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, and 5-HT2 receptors, as well as a range of other G protein-coupled receptors (GPCRs) caymanchem.comtocris.com. It also demonstrates low affinity for dopamine (B1211576) receptors hres.cahres.cadrugbank.comglobalrph.comdrugbank.com.
The 5-HT3 receptor itself is a nonselective cation channel that allows sodium (Na+) and potassium (K+) ions to enter the cell upon serotonin binding, leading to excitation taylorandfrancis.com. At least two subtypes of 5-HT3 receptors, 5-HT3A and 5-HT3B, have been identified, differing in their protein subunit composition taylorandfrancis.com. While general selectivity for 5-HT3 receptors is well-established, specific detailed data on this compound's differential affinity between 5-HT3A and 5-HT3B receptor subtypes are not extensively detailed in the provided search results. However, studies comparing inhibition potency at human recombinant 5-HT3A receptors have been conducted, showing this compound's potency in inhibiting 5-HT-induced Ca2+ influx researchgate.net.
Intracellular Signaling Pathway Modulation by this compound
As a 5-HT3 receptor antagonist, this compound primarily modulates intracellular signaling by preventing the activation of the 5-HT3 receptor, which is a ligand-gated ion channel tandfonline.comnih.gov. When serotonin binds to the 5-HT3 receptor, it opens the ion channel, leading to an influx of cations (Na+ and K+) and depolarization of the cell membrane taylorandfrancis.com. By competitively inhibiting serotonin binding, this compound prevents this ion flux and the subsequent depolarization, thereby inhibiting the initiation of the vomiting reflex patsnap.com. This action directly modulates the electrical signaling at the cellular level by maintaining the resting membrane potential and preventing the generation of action potentials that would otherwise be triggered by serotonin binding.
Electrophysiological Effects at the Cellular Level
Beyond its primary action on 5-HT3 receptors, this compound and its active metabolite, hydrothis compound, have been observed to exert other electrophysiological effects at the cellular level, particularly concerning voltage-dependent ion channels hres.cahres.caglobalrph.comdrugs.comclevelandclinicmeded.com. These effects are generally considered to be unrelated to its 5-HT3 receptor antagonism hres.cahres.caglobalrph.com.
Voltage-Dependent Ion Channel Interactions (e.g., Sodium Channels, Potassium Channels)
This compound and its active metabolite, hydrothis compound, have been shown to interact with voltage-dependent sodium channels hres.cahres.caglobalrph.comclevelandclinicmeded.comfda.govdovepress.com. This interaction can lead to a reduction in the maximum upstroke velocity of the action potential (Vmax) and a slowing of cardiac depolarization hres.cahres.caclevelandclinicmeded.comdovepress.com. In studies using dog Purkinje fibers, micromolar concentrations of this compound produced concentration-dependent reductions in action potential duration, contractile force, and Vmax, which were inversely dependent on stimulation frequency hres.ca. Similar reductions in Vmax were observed in guinea pig papillary muscle fibers hres.ca.
Research on cloned α-subunits of the human cardiac muscle sodium channel indicates that significant channel blocking activity by this compound and its reduced metabolite is observed at concentrations exceeding 10 µM hres.cahres.ca. Patch-clamp electrophysiology studies further show that this compound and hydrothis compound block human cardiac Na+ channels in a frequency-dependent manner nih.govresearchgate.net. At a frequency of 3 Hz, the IC50 values for Na+ current block were 38.0 µM for this compound and 8.5 µM for hydrothis compound (MDL 74,156) nih.govresearchgate.net. This block is relieved by strong hyperpolarizing potentials, suggesting an interaction with an inactivated channel state nih.govresearchgate.net.
Table 2: IC50 Values for Sodium Channel Blockade (at 3 Hz) nih.govresearchgate.net
| Compound | IC50 (µM) for Na+ Current Block |
| This compound | 38.0 |
| Hydrothis compound | 8.5 |
Regarding potassium channels, this compound has also been shown to interact with the hERG (human Ether-à-go-go-Related Gene) cardiac K+ channel, which is responsible for the rapid-delayed rectifier potassium current (IKr) nih.govresearchgate.netnih.gov. The IC50 value for hERG cardiac K+ channel block by this compound was measured at 5.95 µM, and for hydrothis compound (MDL 74,156) at 12.1 µM nih.govresearchgate.netnih.gov. While this compound does interact with hERG, it did not produce greater than 30% block of the slow delayed rectifier K+ channel (KvLQT1/minK) at 10 µM nih.govresearchgate.net.
Table 3: IC50 Values for hERG Cardiac K+ Channel Blockade nih.govresearchgate.netnih.gov
| Compound | IC50 (µM) for hERG K+ Channel Block |
| This compound | 5.95 |
| Hydrothis compound | 12.1 |
These interactions with voltage-dependent ion channels, particularly sodium channels, are thought to contribute to the observed ECG changes, such as PR and QRS prolongation, by delaying ventricular depolarization hres.cahres.caglobalrph.comclevelandclinicmeded.comfda.govdovepress.com.
Impact on Action Potential Dynamics in Isolated Excitable Cells
Studies have demonstrated that this compound can induce acute and reversible changes in electrocardiogram (ECG) parameters, specifically manifesting as prolongation of the PR and QTc intervals, and widening of the QRS complex. nih.govncats.io These observed ECG alterations are dose-dependent and correlate with the peak plasma concentration of hydrothis compound, rather than the parent compound. nih.gov
The electrophysiological impact of this compound suggests an influence on both depolarization and, to a lesser extent, repolarization phases of the cardiac action potential. While the QTc prolongation is predominantly attributed to QRS widening, a prolongation of the JT interval has also been noted. nih.gov These ECG changes typically resolve within 6 to 8 hours, though in some instances, they can persist for 24 hours or longer. nih.gov
The interaction of small molecule drugs, particularly those with a protonated nitrogen, with the human ether-à-gogo gene (hERG) potassium channel, is a known mechanism for drug-induced QT prolongation. The hERG channel is critical for the delayed rectifier current in ventricular cardiac myocytes, which is essential for cardiac repolarization. The activation of 5-HT3 receptors, as ligand-gated ion channels, typically leads to fast excitatory postsynaptic potentials and rapid depolarization of serotonergic neurons, which in turn can augment intracellular Ca2+ concentrations. Ion channels, including voltage-gated sodium (NaV1s) and potassium channels, are fundamental to the generation and propagation of action potentials and the regulation of membrane potential in excitable cells.
Structure-Activity Relationships (SAR) of this compound and its Analogues
This compound is categorized within the "setron" class of drugs, which are characterized as selective 5-HT3 receptor antagonists. Other prominent members of this class include ondansetron (B39145), granisetron, palonosetron (B1662849), and tropisetron (B1223216), with which this compound shares structural and pharmacological similarities. nih.govmims.com
General pharmacophore models for 5-HT3 receptor ligands typically comprise three key components: a carbonyl-containing linking moiety, an aromatic or heteroaromatic ring system, and a basic nitrogen center. Structure-activity relationship (SAR) investigations are crucial for elucidating the molecular features that dictate a compound's biological activity and its interaction with the receptor.
For 5-HT3 receptor antagonists, studies indicate that molecules exhibiting low intrinsic activity tend to decrease the frequency of channel opening and reduce ion permeability. Specific structural modifications have been shown to influence receptor affinity and antagonist potency. For instance, the presence of small, lipophilic substituents at the C5 (R1) position of certain 5-HT3 receptor antagonists can confer potent antagonism, suggesting that this region interacts with a narrow, hydrophobic groove within the receptor's binding site. Conversely, amino acid residues interacting with substituents at the C7 (R2) position appear to have a lesser direct role in ligand binding but significantly influence ion channel gating.
Further SAR studies, particularly on quinoline (B57606) and quinazoline (B50416) analogues related to 5-HT3 receptor ligands, have revealed specific structural preferences for high-affinity binding. A favorable characteristic is the presence of an N-methylpiperazine group at the R1 position. Additionally, a hydrogen bond acceptor positioned approximately 5 Å from the basic nitrogen atom is considered essential for achieving high binding affinity to the 5-HT3 receptor. Research on certain analogues, such as VUF10166, has indicated that substitutions of a chlorine atom at a specific location are poorly tolerated, implying a critical interaction point at that site for effective binding.
Preclinical Pharmacokinetics and Biotransformation
Absorption Mechanisms in Preclinical Models
While specific detailed absorption mechanisms in preclinical models are not extensively detailed in the provided search results, oral dolasetron is noted to be well absorbed, although the parent drug is rarely detected in plasma due to its rapid and complete conversion to hydrothis compound (B601787) hres.cahres.canih.govdrugbank.comfda.govnih.govmims.comnih.govmims.com. The apparent absolute bioavailability of oral this compound, as determined by the major active metabolite hydrothis compound, is approximately 75% hres.cahres.canih.govdrugbank.comfda.govnih.govmims.commims.com. Food does not appear to affect the apparent bioavailability of orally administered this compound hres.cahres.cafda.govnih.gov.
Distribution Studies in Animal Models
Hydrothis compound, the active metabolite, is widely distributed throughout the body, with a mean apparent volume of distribution of 5.8 L/kg in adults hres.cahres.cafda.govnih.govdrugbank.comfda.govfda.gov. Plasma protein binding of hydrothis compound ranges from 69% to 77% hres.cahres.cafda.govdrugbank.comfda.govmims.commims.comfda.gov. Approximately 50% to 51% of hydrothis compound binds to α1-acid glycoprotein (B1211001) hres.cahres.cafda.govfda.govmims.comfda.gov. Studies using 14C-labeled this compound have indicated that the distribution of radioactivity to blood cells is not extensive hres.cahres.cafda.govfda.govfda.gov.
Animal reproduction studies in pregnant rats and rabbits have shown that this compound mesylate is distributed to the fetus, with studies performed at intravenous doses up to 60 mg/kg/day in rats and 20 mg/kg/day in rabbits fda.govnih.govwikidoc.org.
Table 1: Key Distribution Parameters of Hydrothis compound
| Parameter | Value (Adults) | Source |
| Mean Apparent Volume of Distribution | 5.8 L/kg (CV=25%) hres.cahres.cafda.govnih.govdrugbank.comfda.govfda.gov | hres.cahres.cafda.govnih.govdrugbank.comfda.govfda.gov |
| Plasma Protein Binding | 69-77% hres.cahres.cafda.govdrugbank.comfda.govmims.commims.comfda.gov | hres.cahres.cafda.govdrugbank.comfda.govmims.commims.comfda.gov |
| Binding to α1-acid glycoprotein | ~50-51% hres.cahres.cafda.govfda.govmims.comfda.gov | hres.cahres.cafda.govfda.govmims.comfda.gov |
| Distribution to Blood Cells | Not extensive hres.cahres.cafda.govfda.govfda.gov | hres.cahres.cafda.govfda.govfda.gov |
Enantioselective Metabolism of this compound and Hydrothis compound
The initial metabolic step of this compound involves the reduction of its prochiral carbonyl group, leading to the formation of hydrothis compound, a chiral secondary alcohol nih.gov. This reduction process exhibits enantioselectivity, with a predominant formation of the (+)-(R)-enantiomer of hydrothis compound nih.govresearchgate.net. Studies conducted in preclinical species, such as rats and dogs, alongside human investigations, have consistently demonstrated this stereoselective reduction nih.gov.
The enantiomeric ratio of (+)/(-) hydrothis compound observed in the urine of rats and humans is approximately 90:10 nih.gov. While dogs also show enantioselective reduction, their stereoselectivity is comparatively lower, particularly following intravenous administration of this compound nih.gov. Further metabolic processes, such as the oxidation of the enantiomeric alcohols by human liver microsomes, exhibit only minor stereoselectivity, indicating that the initial carbonyl reduction is the primary determinant of the observed enantiomeric ratio nih.gov.
In vitro studies using human whole blood have corroborated these findings, demonstrating that the enantiomeric composition of hydrothis compound formed in these settings is consistent with that found in human urine after this compound administration nih.gov. Importantly, the enantioselectivity is not attributed to differential absorption, distribution, metabolism, or excretion of the enantiomers themselves. This was confirmed by administering racemic hydrothis compound to rats and dogs, which resulted in the recovery of an enantiomeric composition in urine that was essentially identical to the administered dose nih.govpharmacompass.com. The predominant formation of the (+)-(R)-enantiomer is considered fortuitous, as it is the more pharmacologically active compound nih.govpharmacompass.com.
Hydrothis compound undergoes further metabolism primarily through hydroxylation mediated by Cytochrome P-450 (CYP)2D6, and N-oxidation involving both CYP3A and flavin monooxygenase fda.govmims.commims.comfda.govnih.gov. Over 90% of this compound's metabolism is facilitated by CYP2D6, with CYP3A playing a minor role nih.gov.
Table 1: Enantioselective Metabolism of this compound to Hydrothis compound
| Species | Enantiomeric Ratio (+)/(-) Hydrothis compound (in urine) | Primary Metabolic Step | Enzymes Involved in Further Metabolism of Hydrothis compound |
| Rat | ~90:10 nih.gov | Carbonyl Reduction | Not specified for preclinical species; CYP2D6, CYP3A, Flavin Monooxygenase in humans fda.govmims.commims.comfda.govnih.govnih.gov |
| Dog | Lower stereoselectivity (especially IV) nih.gov | Carbonyl Reduction | Not specified for preclinical species; CYP2D6, CYP3A, Flavin Monooxygenase in humans fda.govmims.commims.comfda.govnih.govnih.gov |
| Human | ~90:10 nih.gov | Carbonyl Reduction | CYP2D6 (hydroxylation), CYP3A, Flavin Monooxygenase (N-oxidation) fda.govmims.commims.comfda.govnih.govnih.gov |
Elimination and Excretion Routes in Preclinical Species
Hydrothis compound, the active metabolite, is eliminated via multiple routes, including renal excretion and further metabolism, primarily through glucuronidation and hydroxylation drugbank.comhres.cafda.govfda.govnih.govnih.govhres.ca. In studies involving humans, approximately two-thirds of the administered dose is recovered in the urine, and one-third is recovered in the feces hres.cafda.govfda.govnih.govhres.ca. A significant portion of hydrothis compound is excreted unchanged in the urine; for instance, 61.0% of an orally administered dose and 53.0% of an intravenously administered dose were recovered as unchanged hydrothis compound in human urine fda.govfda.govnih.gov. Other urinary metabolites include hydroxylated glucuronides and N-oxide fda.govfda.govnih.gov.
Preclinical studies in rats and dogs have utilized urine samples to analyze the enantiomeric composition of hydrothis compound, indicating that renal excretion is a significant route for metabolite elimination in these species as well nih.gov. The observation that administration of racemic hydrothis compound to rats and dogs results in the recovery of the same enantiomeric composition in urine as the administered dose suggests that there is no significant stereoselective elimination of the enantiomers themselves via these routes nih.govpharmacompass.com.
Table 2: Excretion Routes of this compound and its Metabolites (Preclinical and Human Data)
| Route of Excretion | Proportion of Administered Dose (Human Data) | Metabolites Excreted | Preclinical Species where route is observed/studied |
| Urine | ~59% (total radioactivity, oral) nih.gov ~67% (overall) mims.commims.com 61.0% (unchanged hydrothis compound, oral) fda.govnih.gov 53.0% (unchanged hydrothis compound, IV) fda.gov | Hydrothis compound (unchanged), hydroxylated glucuronides, N-oxide fda.govfda.govnih.govnih.gov | Rats, Dogs (for enantiomer analysis) nih.gov |
| Feces | ~25% (total radioactivity, oral) nih.gov ~33% (overall) mims.commims.com | Not specified in detail for preclinical species; general metabolites nih.gov | Not explicitly detailed for preclinical species, but generally observed in drug disposition nih.gov |
Preclinical Pharmacodynamics and Efficacy Modeling
In Vitro Assays for 5-HT3 Receptor Antagonism (e.g., NG108-15 Mouse Neuroblastoma Cells)
In vitro studies have consistently demonstrated the high affinity of dolasetron and its primary active metabolite, hydrothis compound (B601787) (also known as MDL 74156), for 5-HT3 receptors. In conventional radioligand binding assays, both compounds exhibited strong binding to these receptors. hres.cahres.ca
Detailed functional assays using voltage-clamped NG108-15 mouse neuroblastoma x rat glioma hybrid cells have provided quantitative insights into their antagonistic activity. This compound and hydrothis compound dose-dependently inhibited the 5-HT3 receptor-mediated inward ionic currents in these cells. hres.cahres.canih.gov Notably, hydrothis compound proved to be significantly more potent than the parent compound, this compound, in this assay. hres.cahres.canih.gov
The inhibitory potencies of this compound and hydrothis compound in NG108-15 cells are summarized in the table below:
| Compound | IC50 (nM) in NG108-15 Cells (5-HT3 Receptor-Mediated Inward Ionic Currents) hres.cahres.canih.gov | Dissociation Constant (Ki) (nM) in NG108-15 Cells ([3H]GR65630 Binding) nih.gov |
| This compound | 3.8 | 20.03 ± 6.58 |
| Hydrothis compound | 0.1 | 0.44 ± 0.18 |
Additionally, in the isolated, perfused rabbit heart, this compound and its reduced metabolite were found to be equipotent in blocking the positive chronotropic effect induced by serotonin (B10506). hres.cahres.cafda.gov These in vitro findings underscore the selective nature of this compound and hydrothis compound as 5-HT3 receptor antagonists, with research indicating no activity at other known serotonin receptors and low affinity for dopamine (B1211576) receptors. hres.cahres.ca
Animal Models for Pharmacological Evaluation
The antiemetic efficacy of this compound has been well-established through studies conducted in various animal models, particularly in ferrets and dogs. hres.ca These models are critical for evaluating the pharmacological activity of antiemetic agents. The underlying principle for chemotherapy-induced emesis in these models is believed to involve the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. hres.cahres.ca Furthermore, 5-HT3 receptors located centrally in the chemoreceptor trigger zone of the area postrema also play a role in this process. hres.cahres.ca The use of multiple animal species and diverse emetogenic stimuli in preclinical testing has proven invaluable for confirming the antiemetic potential of compounds like this compound. nih.gov Ferrets and Suncus murinus (house musk shrew) are commonly employed models for assessing emetic liability and antiemetic agents. ndineuroscience.com
In emetic response models, this compound has demonstrated significant antiemetic activity. In ferrets, single oral doses of this compound at concentrations of 0.5 mg/kg or higher, or two intravenous doses of 0.5 mg/kg or higher (administered 30 minutes before and 45 minutes after 10 mg/kg intravenous cisplatin), effectively reduced the number of cisplatin-induced vomits over a 4-hour observation period. hres.ca Similarly, two 0.5 mg/kg intravenous doses of hydrothis compound also produced a significant antiemetic effect in ferrets. hres.ca
Studies in conscious beagle dogs further supported this compound's efficacy. A single intravenous dose of 0.1 to 0.3 mg/kg this compound, given 30 minutes prior to intravenous cisplatin, significantly prolonged the time to the first emetic episode and reduced the total number of emetic episodes over a 6-hour observation period. hres.ca
The in vivo antagonism of 5-HT3 receptors by this compound and its metabolites was also assessed by their ability to inhibit the Bezold-Jarisch Reflex (BJR) in anesthetized rats. The BJR, characterized by a transient fall in blood pressure and heart rate, is induced by small intravenous doses of serotonin. hres.ca this compound and its metabolites dose-dependently inhibited the BJR, with a dose of 0.14 mg/kg intravenous this compound or its reduced metabolite completely abolishing the reflex in anesthetized rats. hres.ca
Preclinical Drug-Drug Interaction Studies (Pharmacodynamic Interactions)
Preclinical evaluations of drug-drug interactions involving this compound have primarily focused on pharmacodynamic effects, particularly those related to its impact on cardiac conduction. While hydrothis compound is eliminated through multiple routes, suggesting a low potential for clinically significant pharmacokinetic drug-drug interactions with agents commonly used in chemotherapy or surgery, specific pharmacodynamic interactions warrant caution. hres.cafda.govfda.gov
This compound should be administered with caution in conjunction with other drugs that are known to prolong cardiac conduction intervals, especially the QTc interval, or those that may induce hypokalemia or hypomagnesemia. fda.govfda.gov This includes consideration for patients with pre-existing conditions such as congenital QT syndrome, those receiving anti-arrhythmic medications, or other drugs known to prolong the QT interval, as well as individuals undergoing cumulative high-dose anthracycline therapy. fda.govfda.gov
Examples of drug classes that may prolong the QTc interval and necessitate caution when coadministered with this compound include:
Antipsychotics (e.g., chlorpromazine, haloperidol, ziprasidone) hres.ca
Antidepressants (e.g., fluoxetine, citalopram, venlafaxine, tricyclic/tetracyclic antidepressants) hres.ca
Opioids (e.g., methadone) hres.ca
Macrolide antibiotics (e.g., erythromycin, clarithromycin) hres.ca
Quinolone antibiotics (e.g., moxifloxacin, levofloxacin, ciprofloxacin) hres.ca
Antifungals (e.g., ketoconazole, fluconazole) hres.ca
Other 5-HT3 receptor antagonists (e.g., ondansetron) hres.ca
Tyrosine kinase inhibitors (e.g., sunitinib, nilotinib) hres.ca
Histone deacetylase inhibitors (e.g., vorinostat) hres.ca
Beta-2 adrenoceptor agonists (e.g., salmeterol, formoterol) hres.ca
Furthermore, the coadministration of this compound with drugs that can disrupt electrolyte balance, such as loop, thiazide, and related diuretics, laxatives, enemas, amphotericin B, and high-dose corticosteroids, is discouraged. hres.ca
Preclinical studies have also identified direct cardiac effects of this compound and its reduced metabolite at micromolar concentrations. These effects, likely unrelated to 5-HT3 receptor antagonism, include concentration-dependent reductions in action potential duration, contractile force, and the maximum upstroke velocity of the action potential (Vmax) in dog Purkinje fibers. hres.ca In conscious dogs, cumulative intravenous doses of this compound (3 mg/kg and 10 mg/kg) reversibly increased the PR interval by 9 and 17 msec (10% and 19%), respectively. hres.ca A higher cumulative dose of 30 mg/kg induced a 47 msec (16%) increase in the QTc interval. hres.ca
Molecular Toxicology and Mechanistic Insights
Mechanisms of Cardiac Ion Channel Modulation by Dolasetron and Metabolites
This compound and its active metabolite, hydrothis compound (B601787) (also known as MDL 74156 or reduced metabolite), possess electrophysiological properties that modulate cardiac ion channels. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.org While this compound and hydrothis compound are selective 5-HT3 receptor antagonists, their cardiac effects are generally not attributed to 5-HT3 receptor antagonism but rather to interactions with cardiac muscle voltage-dependent sodium channels. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.orgwikipedia.org
Sodium Channel Blocking Activity
Micromolar concentrations of this compound have been shown to induce concentration-dependent reductions in the maximum upstroke velocity of the action potential (Vmax) in dog Purkinje fibers. Current time information in Tulsa County, US.nih.govwikipedia.org This reduction in Vmax, indicative of sodium channel blockade, was also observed in guinea pig papillary muscle fibers when superfused with this compound and its reduced metabolite. Current time information in Tulsa County, US.nih.govwikipedia.org These effects are believed to stem from an interaction with cardiac muscle voltage-dependent sodium channels. Current time information in Tulsa County, US.nih.gov
Further research on the cloned α-subunit of the human cardiac muscle sodium channel revealed that significant channel blocking activity by this compound and its reduced metabolite occurred at concentrations exceeding 10 µM. Current time information in Tulsa County, US.nih.govwikipedia.org Studies employing patch-clamp electrophysiology demonstrated that this compound and its active metabolite, MDL 74156, blocked human cardiac Na+ channels in a frequency-dependent manner. fishersci.cawikipedia.org At a stimulation frequency of 3 Hz, the half-maximal inhibitory concentration (IC50) for this compound was 38.0 µM, while for MDL 74156, it was 8.5 µM. wikipedia.org Among several 5-HT3 receptor antagonists, this compound exhibited the lowest blocking efficacy on the cardiac Na+ channel Nav1.5. fishersci.com
Table 1: IC50 Values for Sodium Channel Blockade by this compound and Hydrothis compound
| Compound | Target | IC50 (µM) | Stimulation Frequency | Reference |
| This compound | Human cardiac Na+ channel (hH1) | 38.0 | 3 Hz | wikipedia.org |
| Hydrothis compound | Human cardiac Na+ channel (hH1) | 8.5 | 3 Hz | wikipedia.org |
| This compound | Human cardiac Na+ channel α-subunit (cloned) | >10 | Not specified | Current time information in Tulsa County, US.nih.govwikipedia.org |
Potassium Channel (hERG) Interaction
Investigations into the interaction of 5-HT3 receptor antagonists with potassium channels, particularly the human ether-a-go-go-related gene (hERG) channel, have shown that ondansetron (B39145) demonstrated the most potent blockade of the rapid-delayed rectifier potassium ion channel, followed by granisetron, and then this compound. mims.com Notably, none of the tested 5-HT3 receptor antagonists, including this compound, exhibited high-affinity blockade (minimal effect) of the slow-delayed rectifier potassium channel (KvLQT1/minK). wikipedia.orgmims.com The IC50 values for the blockade of the hERG cardiac K+ channel were determined to be 5.95 µM for this compound and 12.1 µM for its active metabolite, MDL 74156. fishersci.cawikipedia.org
Table 2: IC50 Values for hERG Potassium Channel Blockade by this compound and Hydrothis compound
| Compound | Target | IC50 (µM) | Reference |
| This compound | hERG cardiac K+ channel | 5.95 | fishersci.cawikipedia.org |
| Hydrothis compound | hERG cardiac K+ channel (MDL 74156) | 12.1 | fishersci.cawikipedia.org |
Influence on Cardiac Depolarization and Repolarization Processes at the Cellular Level
This compound has been observed to prolong both the depolarization and, to a lesser extent, the repolarization phases of the cardiac action potential. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.orgwikipedia.org These effects manifest as changes in electrocardiogram (ECG) intervals, specifically PR and QRS widening, and QTc prolongation. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.orgwikipedia.org The magnitude and frequency of these ECG alterations are correlated with the blood levels of the active metabolite, hydrothis compound. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.orgwikipedia.org It is noted that QTc prolongation is primarily attributed to QRS widening, although JT prolongation has also been observed. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.orgwikipedia.org
In conscious dog models, cumulative intravenous doses of this compound reversibly increased the PR interval. Current time information in Tulsa County, US.nih.gov A cumulative dose of 30 mg/kg was found to induce a 47 msec (16%) increase in the QTc interval. Current time information in Tulsa County, US.nih.gov this compound's acute effects on the ECG, particularly the prolonged PR and QRS duration, are specifically linked to sodium channel blockade, which delays ventricular depolarization. mims.com While some sources suggest a less substantial effect on ventricular repolarization (QT interval) from sodium channel blockade, other data consistently report QTc prolongation. Current time information in Tulsa County, US.nih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.com
In Vitro and Ex Vivo Models for Cardiotoxicity Assessment
Various in vitro and ex vivo models have been employed to assess the cardiotoxic potential and electrophysiological effects of this compound and its metabolites. In the isolated, perfused rabbit heart model, both this compound and its reduced metabolite demonstrated equipotency in blocking the positive chronotropic effect of serotonin (B10506). Current time information in Tulsa County, US.nih.govwikipedia.orgfishersci.ca
Furthermore, micromolar concentrations of this compound in dog Purkinje fibers led to concentration-dependent reductions in action potential duration, contractile force, and the maximum upstroke velocity of the action potential (Vmax). Current time information in Tulsa County, US.nih.govwikipedia.org Similar reductions in Vmax were also noted in guinea pig papillary muscle fibers during superfusion with this compound and its reduced metabolite. Current time information in Tulsa County, US.nih.govwikipedia.org Isolated, perfused rabbit hearts are valuable for recording action potentials in different ventricular regions and investigating drug-induced effects on transmural dispersion of repolarization. citeab.com These models, alongside in vivo studies in dogs and rabbit models sensitized for torsade de pointes, are utilized to evaluate safety margins in pro-arrhythmic assessments. citeab.com
Potential for Serotonin Syndrome Mechanisms in Co-administration Scenarios
Serotonin syndrome is a potentially serious condition that has been reported following the concomitant administration of 5-HT3 receptor antagonists, including this compound, with other serotonergic agents. These serotonergic agents include selective serotonin reuptake inhibitors (SSRIs) and serotonin and noradrenaline reuptake inhibitors (SNRIs). nih.govwikipedia.orgresearchgate.net
The symptoms associated with serotonin syndrome typically encompass a combination of mental status changes (e.g., agitation, hallucinations, delirium, and coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, and hyperthermia), and neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, and incoordination). Gastrointestinal symptoms may or may not be present. nih.govwikipedia.org This syndrome commonly arises when two serotonergic agents are co-administered, particularly if the dose of one is increased, or in susceptible patients even with monotherapy or overdose. rsc.org
It is important to note that while regulatory bodies like the FDA and WHO have indicated a potential risk of serotonin syndrome with the concomitant use of 5-HT3 antagonists and serotonergic drugs, some perspectives suggest that 5-HT3 antagonists may not possess the pharmacological properties necessary to directly contribute to serotonergic effects and their role in causing or contributing to serotonin toxicity is not consistently documented. nih.gov
Evaluation of Antitumor Activity Modulation in Murine Models
In studies evaluating the potential for this compound mesylate to modulate the antitumor activity of various chemotherapeutic agents, it was found that this compound mesylate did not inhibit the antitumor activity of cisplatin, 5-fluorouracil, doxorubicin, or cyclophosphamide (B585) in four distinct murine models. Current time information in Tulsa County, US.nih.govwikipedia.orgresearchgate.netwikipedia.orgmims.com
Analytical Methodologies in Dolasetron Research
Chromatographic Techniques for Dolasetron and Metabolite Quantification
Chromatographic techniques are widely utilized for the separation and quantification of this compound and its metabolites due to their high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detection has been reported for the analysis of this compound and its related compounds. HPLC-UV methods have been developed for the estimation of this compound mesylate, typically showing a maximum absorbance at 285 nm. ijprs.comresearchgate.net These methods are often described as simple, fast, and cost-effective for routine quality control analysis of this compound mesylate in bulk form. ijprs.comresearchgate.net Linearity ranges for HPLC-UV methods can extend from 10 to 100 µg/mL. ijprs.com HPLC with fluorescence detection (HPLC-FLD) has also been employed for this compound analysis. oup.com However, some earlier HPLC methods have been noted to suffer from poor sensitivity and potential interferences from endogenous compounds. core.ac.uk
Table 1: Representative HPLC-UV Parameters for this compound Mesylate
| Parameter | Value | Source |
| Detection Wavelength | 285 nm | ijprs.comresearchgate.net |
| Linearity Range | 10-100 µg/mL | ijprs.com |
| Limit of Detection (LOD) | 0.53 µg/mL | ijprs.com |
| Limit of Quantification (LOQ) | 1.60 µg/mL | ijprs.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for the simultaneous determination of this compound and its major metabolite, hydrothis compound (B601787), particularly in complex biological matrices like human plasma. oup.comoup.comnih.govnih.gov This method typically employs electrospray ionization (ESI) in positive ion mode. oup.comoup.comnih.govnih.govresearchgate.net LC-MS/MS methods offer low limits of quantification (LOQ), making them suitable for pharmacokinetic studies. For instance, reported LOQs are 0.73 ng/mL for this compound and 0.92 ng/mL for hydrothis compound in human plasma. oup.com The method has been successfully applied to pharmacokinetic studies of this compound. oup.comoup.comnih.gov LC-MS/MS is also valuable for identifying metabolites through product ion scans and collisionally induced dissociation. researchgate.net
Table 2: LC-MS/MS Quantification Limits for this compound and Hydrothis compound in Human Plasma
| Compound | Limit of Quantification (LOQ) | Source |
| This compound | 0.73 ng/mL | oup.com |
| Hydrothis compound | 0.92 ng/mL | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) methods have been developed for the simultaneous quantification of this compound and its reduced metabolite in human plasma. researchgate.netnih.gov These methods often utilize selected ion monitoring (SIM) to achieve the necessary sensitivity and specificity for quantification. researchgate.netnih.gov Reported ranges for GC-MS analysis include 1-120 ng/mL for this compound and 1-240 ng/mL for reduced this compound in plasma. researchgate.netnih.gov While effective, GC-MS methods may necessitate complicated derivatization procedures due to the compounds' properties. core.ac.uk Additionally, GC-MS techniques are employed for the trace level determination of impurities, such as t-butyl alcohol and t-butyl chloride, in this compound mesylate. indianchemicalsociety.comresearchgate.net
Table 3: GC-MS Quantification Ranges for this compound and Reduced this compound in Human Plasma
| Compound | Quantification Range (in plasma) | Source |
| This compound | 1-120 ng/mL | researchgate.netnih.gov |
| Reduced this compound | 1-240 ng/mL | researchgate.netnih.gov |
Spectrophotometric Methods for this compound Analysis (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, fast, and cost-effective approach for the estimation of this compound mesylate. ijprs.comresearchgate.net this compound mesylate exhibits a maximum absorbance at 285 nm. ijprs.comresearchgate.net Beyond direct absorbance measurements, first-order derivative spectrophotometry has been successfully applied for monitoring the alkali degradation of this compound mesylate, with a specific detection wavelength at 229 nm for degradation products. ijprs.comijprs.com These methods are validated for parameters such as linearity, range, precision, robustness, sensitivity, and accuracy, making them suitable for routine analysis. ijprs.comijprs.com
Table 4: UV-Vis Spectrophotometric Parameters for this compound Mesylate
| Parameter | Value | Source |
| Maximum Absorbance (λmax) | 285 nm | ijprs.comresearchgate.net |
| Linearity Range | 10-100 µg/mL | ijprs.com |
| First Derivative Detection | 229 nm (for alkali degradation) | ijprs.comijprs.com |
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical for the accurate quantification of this compound and its metabolites, especially from complex biological matrices.
Liquid-Liquid Extraction (LLE): LLE is a commonly employed technique for extracting this compound and hydrothis compound from plasma. oup.comoup.com This method typically involves extracting analytes with organic solvent mixtures, such as ethyl acetate (B1210297)–n-hexane, followed by back-extraction steps. oup.comoup.com However, conventional LLE methods for this compound and hydrothis compound have sometimes shown less than ideal extraction recoveries, reported to be below 82%. oup.comoup.com
Solid-Phase Extraction (SPE): SPE is another widely used technique for sample cleanup and analyte enrichment in this compound research. oup.comoup.com
Salt-Induced Phase Separation Extraction (SIPSE): A novel and efficient sample pretreatment method, salt-induced phase separation extraction (SIPSE), has been developed for the simultaneous determination of this compound and hydrothis compound in human plasma. oup.comoup.comnih.gov SIPSE combines protein precipitation, analyte extraction, and sample cleanup into a single, rapid process. oup.comoup.comnih.gov This involves mixing acetonitrile (B52724) with plasma and then partitioning with a salt solution, such as 2 mol/L sodium carbonate aqueous solution. oup.comoup.comnih.gov SIPSE has demonstrated high extraction efficiencies, exceeding 96% for this compound, hydrothis compound, and internal standards, along with reduced matrix interferences compared to other methods like albumin precipitation and conventional LLE. oup.comoup.comnih.gov Other variants of induced phase separation extraction (IPSE) include hydrophobic solvent-induced phase separation extraction and subzero-temperature induced phase separation extraction. oup.comoup.comdntb.gov.uamdpi.com
Table 5: Comparison of Extraction Recoveries for this compound and Hydrothis compound in Plasma
| Extraction Method | Reported Recovery (%) | Source |
| Conventional LLE | < 82 | oup.comoup.com |
| SIPSE | > 96 | oup.comoup.comnih.gov |
Stereoselective Analytical Methods for Enantiomeric Characterization
This compound is rapidly metabolized in vivo to hydrothis compound, which possesses a chiral center. drugbank.comnih.govhres.cafda.gov The initial metabolic step, the reduction of this compound's prochiral carbonyl group to form hydrothis compound, is enantioselective, primarily yielding the (+)-(R)-enantiomer. nih.govnih.govnih.gov Given the potential for differential pharmacological activity or disposition of enantiomers, stereoselective analytical methods are crucial. Chiral HPLC methods, employing chiral columns, have been developed to separate and quantify the enantiomers of reduced this compound (hydrothis compound) in biological samples such as urine. nih.govnih.govnih.gov Studies have shown an approximate enantiomeric ratio of 9:1 for R(+):S(-) hydrothis compound in human urine following this compound administration, indicating a strong stereoselectivity in its metabolism. nih.govnih.govnih.gov
Table 6: Enantiomeric Ratio of Hydrothis compound in Human Urine
| Enantiomer Ratio (R(+):S(-)) | Matrix | Source |
| Approximately 9:1 | Human urine | nih.govnih.govnih.gov |
Method Validation Parameters in Pharmaceutical Analysis
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. For a chemical compound like this compound, a serotonin (B10506) 5-HT3 receptor antagonist, rigorous validation of analytical methods is essential to guarantee the quality, purity, and potency of the drug substance and its pharmaceutical formulations. These validation studies are typically conducted in accordance with international guidelines, such as those established by the International Conference on Harmonisation (ICH) Q2(R1) or the updated Q2(R2) guidelines, which outline the key parameters to be evaluated ijprs.comslideshare.netijprs.comams-lab.comdemarcheiso17025.comich.org.
The primary parameters assessed during method validation for this compound include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), robustness, and system suitability ijprs.comslideshare.netdemarcheiso17025.comich.orgijpcbs.com.
Specificity : Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and excipients slideshare.netdemarcheiso17025.comich.org. For this compound, the specificity of developed methods, such as RP-HPLC, has been demonstrated by the absence of interfering peaks from common excipients in chromatograms, indicating that the method can accurately quantify this compound without interference ijpcbs.comiajps.com. In HPTLC methods, specificity is confirmed by peak purity results (e.g., greater than 0.999), ensuring the homogeneity of the this compound peak under various stress conditions innovareacademics.in.
Linearity and Range : Linearity is the ability of an analytical procedure, within a given range, to obtain test results that are directly proportional to the concentration of the analyte slideshare.netdemarcheiso17025.comich.org. The range is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity demarcheiso17025.comich.org. For this compound, various analytical methods have shown excellent linearity across different concentration ranges. For instance, an RP-HPLC method for this compound in injection dosage forms demonstrated linearity between 20-60 µg/ml, with a linear regression equation of Y=3000181x+356238.2 ijpcbs.comiajps.com. Another RP-HPLC method reported linearity in the range of 10-50 µg/ml, with a correlation coefficient (r²) of 0.999 wisdomlib.org. UV spectrophotometric methods have also shown linearity, for example, from 10-100 µg/ml with an R² of 0.999 ijprs.comijprs.com.
Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found slideshare.netdemarcheiso17025.comich.org. It is typically evaluated by recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage recovered is measured. For this compound, recovery studies for RP-HPLC methods have shown high accuracy, with reported average recoveries around 118.10% ijpcbs.com or 191.10% iajps.com in some studies, while others reported recoveries in the range of 99.6% wisdomlib.org. In HPTLC methods, accuracy was within the accepted limit of 98-102% innovareacademics.in.
Precision : Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample slideshare.netdemarcheiso17025.comich.org. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For this compound, precision studies have shown low relative standard deviation (RSD) values, indicating high precision. For example, RP-HPLC methods have reported %RSD values within 2% wisdomlib.org. Similarly, inter- and intra-day precision for HPTLC methods were found to be less than 2% RSD innovareacademics.in.
Detection Limit (LOD) : The detection limit is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified slideshare.netdemarcheiso17025.comich.org. For this compound, reported LODs vary depending on the analytical technique and specific method parameters. For an RP-HPLC method, the LOD was 0.05 µg/ml ijpcbs.comiajps.com. For an HPTLC method, the LOD was 2.24 ng/band innovareacademics.in.
Quantitation Limit (LOQ) : The quantitation limit is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy slideshare.netdemarcheiso17025.comich.org. For this compound, LOQ values have been reported as 0.15 µg/ml for an RP-HPLC method ijpcbs.comiajps.com and 6.79 ng/band for an HPTLC method innovareacademics.in. Another RP-HPLC method reported an LOQ of 3.5 µg/ml wisdomlib.org.
Robustness : Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters slideshare.netdemarcheiso17025.comich.org. This provides an indication of its reliability during normal usage. For this compound, robustness has been evaluated by introducing slight variations in parameters such as mobile phase composition, flow rate, and wavelength. Methods for this compound have been proven robust, showing no significant changes in parameters like resolution, tailing factor, asymmetric factor, and plate count under minor variations wisdomlib.org.
System Suitability : System suitability tests are an integral part of chromatographic methods, ensuring that the analytical system is performing adequately at the time of analysis demarcheiso17025.comijpcbs.com. For this compound RP-HPLC methods, system suitability tests have confirmed the suitability of the system, with parameters like tailing factors typically around 1.85 and USP theoretical plates around 7245, indicating efficient chromatographic separation ijpcbs.comiajps.com.
The detailed research findings for various analytical methods validated for this compound are summarized in the following tables:
Table 1: RP-HPLC Method Validation Parameters for this compound
| Parameter | RP-HPLC Method 1 (Injection/Bulk) ijpcbs.comiajps.com | RP-HPLC Method 2 (Tablet Dosage Form) iajps.com | RP-HPLC Method 3 (Pure/Tablet) wisdomlib.org | RP-HPLC Method 4 (Stability-Indicating) psu.edu |
| Column | Altima (150mm x 4.6mm; 5µm) ijpcbs.com | Waters Spherisorb® (4.6x250mm i.d; 5µm) iajps.com | Phenomenex Luna C18 / Symmetry C18 (4.6 x 250mm, 5µm) wisdomlib.org | Not specified, but stability-indicating psu.edu |
| Mobile Phase | 0.02M di potassium hydrogen orthophosphate buffer pH 3: Acetonitrile (20:80 V/V) ijpcbs.com | 0.01M ammonium (B1175870) acetate in water:methanol:tetrahydrofuran (B95107) (700:240:60) iajps.com | Acetonitrile:Water (50:50% v/v) wisdomlib.org | 0.9% Sodium Chloride or 5% Dextrose in Water psu.edu |
| Flow Rate | 1.0 ml/min ijpcbs.comiajps.com | 1.0 ml/min iajps.com | 1.0 ml/min or 0.8 ml/min wisdomlib.org | Not specified psu.edu |
| Detection Wavelength | 295 nm ijpcbs.comiajps.com | 295 nm iajps.com | 285 nm wisdomlib.org | 230 nm psu.edu |
| Retention Time | 11.57 min ijpcbs.comiajps.com | 11.57 min iajps.com | 3.008 min or 3.0 ±0.02 min wisdomlib.org | Not specified psu.edu |
| Linearity Range | 20-60 µg/ml ijpcbs.comiajps.com | 20-60 µg/ml iajps.com | 10-50 µg/ml wisdomlib.org | 0.25 to 1.50 mg/mL psu.edu |
| Linear Regression Equation | Y=3000181x+356238.2 ijpcbs.comiajps.com | Y=3000181x+356238.2 iajps.com | Not specified, r²=0.999 wisdomlib.org | Not specified psu.edu |
| Accuracy (Recovery) | 118.10% (average) ijpcbs.com | 191.10% (average) iajps.com | ~99.6% wisdomlib.org | Deviation < 3% from nominal psu.edu |
| Precision (%RSD) | Not explicitly stated, but method found precise ijpcbs.comiajps.com | Not explicitly stated, but method found precise iajps.com | < 2% wisdomlib.org | CV < 2% (within a day) psu.edu |
| LOD | 0.05 µg/ml ijpcbs.comiajps.com | 0.5 µg/ml iajps.com | 1.16 µg/ml wisdomlib.org | Not specified psu.edu |
| LOQ | 0.15 µg/ml ijpcbs.comiajps.com | 0.15 µg/ml iajps.com | 3.5 µg/ml wisdomlib.org | Not specified psu.edu |
| Tailing Factor | 1.85 ijpcbs.comiajps.com | Not specified iajps.com | Not specified wisdomlib.org | Not specified psu.edu |
| USP Theoretical Plates | 7245 ijpcbs.comiajps.com | Not specified iajps.com | Not specified wisdomlib.org | Not specified psu.edu |
| Assay in Bulk | 99.95% ijpcbs.com | 99.85% iajps.com | Not specified wisdomlib.org | Not specified psu.edu |
Table 2: UV Spectrophotometric and HPTLC Method Validation Parameters for this compound
| Parameter | UV Spectrophotometric Method ijprs.comijprs.com | HPTLC Method innovareacademics.in |
| Detection Wavelength | 285 nm (max absorbance); 229 nm (1st derivative for degradation) ijprs.comijprs.com | 280 nm innovareacademics.in |
| Linearity Range | 10-100 µg/ml ijprs.comijprs.com | 100-800 ng/band innovareacademics.in |
| Linear Regression Equation | y = 0.023x + 0.105 (R² = 0.999) ijprs.com | Not specified, but calibration curve linear innovareacademics.in |
| Accuracy (Recovery) | Assessed at 80%, 100%, 120% levels ijprs.com | 98-102% innovareacademics.in |
| Precision (%RSD) | Validated for precision ijprs.comijprs.com | < 2% (Inter and Intraday) innovareacademics.in |
| LOD | Estimated using 3.3 σ/S formula ijprs.com | 2.24 ng/band innovareacademics.in |
| LOQ | Estimated using 10 σ/S formula ijprs.com | 6.79 ng/band innovareacademics.in |
| Specificity | Validated, stability-indicating ijprs.comijprs.com | Confirmed by non-interference from excipients, peak purity > 0.999 innovareacademics.in |
| Robustness | Validated for robustness ijprs.comijprs.com | Optimized HPTLC method found sensitive innovareacademics.in |
| Mean Assay | 101.48% ijprs.comijprs.com | Not specified innovareacademics.in |
These validation efforts ensure that the analytical methods employed for this compound are reliable and fit for their intended purpose in pharmaceutical quality control and research.
Pharmacogenomics and Personalized Pharmacology Preclinical/theoretical
Genetic Polymorphisms Affecting Dolasetron Metabolism (e.g., CYP2D6, CYP3A4)
This compound undergoes rapid conversion to its major pharmacologically active metabolite, hydrothis compound (B601787) (also referred to as reduced this compound), primarily through the action of carbonyl reductase nih.gov. Subsequently, hydrothis compound is further metabolized by the cytochrome P450 (CYP450) enzyme system, with specific isoforms playing critical roles in its elimination nih.gov.
Cytochrome P450 Enzymes Involved in Hydrothis compound Metabolism nih.govdrugs.comdovepress.comkegg.jphiv-druginteractions.org:
| Enzyme | Primary Metabolic Role in Hydrothis compound | Contribution to Metabolism | Genetic Polymorphism Impact |
| CYP2D6 | Hydroxylation (e.g., 5-hydroxy, 6-hydroxy) | Major | Highly polymorphic; ultrarapid metabolizer genotypes can lead to decreased efficacy due to rapid degradation dovepress.comdrugbank.comminervamedica.ithee.nhs.uk. |
| CYP3A4 | N-oxidation; 6-hydroxylation (to a lesser extent) | Significant | Contributes to variability; metabolizes a large proportion of drugs nih.govnih.gov. |
Genetic polymorphisms within the CYP2D6 gene are particularly significant, as they can lead to substantial variability in the rate at which this compound's active metabolite is metabolized dovepress.com. Individuals classified as ultrarapid metabolizers due to specific CYP2D6 genotypes may experience a reduced therapeutic effect of this compound, as the active hydrothis compound is rapidly degraded into inactive metabolites drugbank.comminervamedica.it. The CYP2D6 gene is highly polymorphic, with over 170 characterized haplotypes contributing to this metabolic heterogeneity hee.nhs.uk. While CYP2D6 primarily mediates hydroxylation, CYP3A4 is responsible for N-oxidation and, to a lesser extent, 6-hydroxylation of hydrothis compound nih.gov. Both enzymes are major players in drug metabolism, with CYP3A4 metabolizing approximately one-third and CYP2D6 about one-fourth of all drugs nih.gov.
Role of Drug Transporters in this compound Pharmacokinetics (e.g., SLC22A1, ABCB1)
Drug transporters are integral to the absorption, distribution, metabolism, and excretion of pharmaceutical compounds. Genetic variations in these transporters can significantly influence the pharmacokinetics of this compound.
Key Drug Transporters and Their Potential Relevance to this compound Pharmacokinetics minervamedica.itnih.govpharmacologyeducation.orgnih.govnih.govpharmgkb.org:
| Transporter Gene | Transporter Type | Role/Relevance to Drug Pharmacokinetics | Impact on this compound (or related 5-HT3 antagonists) |
| ABCB1 | Efflux (P-glycoprotein/MDR1) | Exports a wide variety of drugs from cells, contributing to multidrug resistance pharmacologyeducation.org. | Genetic polymorphisms contribute to interindividual variation in response to 5-HT3 receptor antagonists minervamedica.itnih.gov. |
| SLC22A1 | Uptake (Organic Cation Transporter 1, OCT1) | Facilitates the uptake of organic cations into cells, particularly in the liver and kidney nih.govpharmgkb.org. | This compound, being a cationic compound, may be a substrate or inhibitor of OCT transporters nih.gov. Loss-of-function variants in SLC22A1 have been shown to alter pharmacokinetics and improve efficacy for related 5-HT3 antagonists like tropisetron (B1223216) nih.gov. |
The adenosine (B11128) triphosphate-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein or MDR1, is an important efflux transporter whose genetic polymorphisms can influence the interindividual variability in response to 5-HT3 receptor antagonists minervamedica.itnih.gov. Similarly, members of the solute carrier family 22 (SLC22A1, specifically Organic Cation Transporter 1 or OCT1), are widely studied drug transporters nih.govpharmgkb.org. Given that this compound is a cationic compound, it has been identified as a potential substrate and inhibitor of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters nih.gov. Studies on other 5-HT3 antagonists, such as tropisetron, have shown that loss-of-function variants in the SLC22A1 gene can lead to altered pharmacokinetics and improved clinical efficacy, suggesting a potential role for this transporter in this compound's disposition as well nih.gov.
Impact of Genetic Variation on 5-HT3 Receptor Function (e.g., HTR3A Gene Variants)
This compound exerts its antiemetic effects by selectively antagonizing the 5-HT3 receptor nih.gov. Genetic variations within the genes encoding these receptors can influence their function and, consequently, an individual's response to this compound.
The HTR3A gene encodes the 5-HT3A subunit, a crucial component of the ligand-gated ion channel that constitutes the 5-HT3 receptor idrblab.neteurofinsdiscovery.comhmdb.ca. Genetic polymorphisms within and around genes such as HTR3A and HTR3B have been linked to phenotypes related to postoperative nausea and vomiting (PONV) researchgate.net. Variations in 5-HT3 receptors can lead to differences in antiemetic efficacy dovepress.com. For instance, polymorphisms in the HTR3B receptor gene have been associated with the postoperative efficacy of ondansetron (B39145), another 5-HT3 receptor antagonist minervamedica.it. Understanding these genetic variations is vital for predicting individual responses to this compound and optimizing therapeutic outcomes.
Pharmacogenomic Approaches in Preclinical Drug Development and Screening
Pharmacogenomics offers a powerful framework for enhancing preclinical drug development and screening processes for compounds like this compound. By integrating genetic information early in the development pipeline, researchers can predict and understand variable drug responses.
Pharmacogenomic testing can help to differentiate between patients who are likely to respond to a drug and those who may not, thereby enabling the individualization of antiemetic therapy nih.gov. In the context of this compound, understanding the impact of CYP2D6 genotype on its metabolism is crucial. Preclinical screening for CYP2D6 genotype could inform decisions regarding antiemetic dosing or guide the selection of alternative 5-HT3 receptor antagonists that are not primarily metabolized by CYP2D6 drugbank.com. This proactive approach can lead to more effective and safer drug development by identifying potential drug-gene interactions and tailoring therapeutic strategies based on an individual's genetic profile nih.gov.
Advanced Research Directions and Future Perspectives
Computational Chemistry and Molecular Modeling in Dolasetron Analog Design
Computational chemistry and molecular modeling play a pivotal role in understanding the intricate interactions between this compound and its biological targets, as well as in guiding the design of novel analogs. Techniques such as molecular dynamics (MD) simulations and docking studies are extensively employed to elucidate the atomic-level binding modes of 5-HT3 receptor antagonists, including this compound. rcsb.orgnih.govpdbj.orgresearchgate.netbiorxiv.org
Researchers have utilized cryo-electron microscopy (cryo-EM) structures of the 5-HT3 receptor, particularly those bound to palonosetron (B1662849), as templates to initiate MD simulations for investigating the binding of other "setron" family drugs, such as this compound, granisetron, ondansetron (B39145), and cilansetron. rcsb.orgnih.govpdbj.orgresearchgate.netbiorxiv.org These simulations, often employing force fields like the CHARMM general force field (CGenFF) for ligand parameter generation, provide detailed atomic insights into how these drugs interact with the receptor's binding pocket. biorxiv.org Such computational approaches are crucial for predicting the affinity, selectivity, and pharmacokinetic properties of potential this compound analogs, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening.
Structural Biology of 5-HT3 Receptor-Dolasetron Complexes (e.g., Cryo-Electron Microscopy Studies)
Structural biology, particularly through cryo-electron microscopy (cryo-EM), has significantly advanced the understanding of the 5-HT3 receptor and its interactions with antagonists like this compound. Cryo-EM studies provide high-resolution insights into the conformational states of the receptor and the precise binding pockets occupied by ligands. rcsb.orgnih.govpdbj.orgresearchgate.netbiorxiv.orgelifesciences.org
Recent advancements include the determination of the cryo-EM structure of the palonosetron-bound 5-HT3 receptor at a resolution of 2.8 Å. rcsb.orgnih.govpdbj.orgresearchgate.netbiorxiv.org This structural information, combined with molecular dynamics simulations, has enabled comprehensive investigations into the binding of a range of 5-HT3 receptor antagonists, including this compound, granisetron, and ondansetron. rcsb.orgnih.govpdbj.orgresearchgate.netbiorxiv.org These studies reveal the specific residues involved in ligand recognition and the conformational changes induced upon antagonist binding, which are critical for understanding the mechanism of 5-HT3 receptor inhibition. Earlier structural insights into setron-binding poses were also derived from crystal structures of engineered acetylcholine (B1216132) binding proteins (AChBP) that mimic the 5-HT3 receptor binding site. elifesciences.orgresearchgate.netacs.org Such detailed structural data are invaluable for rational drug design, allowing researchers to fine-tune the chemical structures of this compound and its analogs for improved receptor affinity and specificity.
Investigation of Novel Biological Targets for this compound or its Metabolites
While this compound is primarily recognized as a highly specific and selective 5-HT3 receptor antagonist, with low affinity for dopamine (B1211576) receptors and no activity at other known serotonin (B10506) receptors, research continues to explore potential novel biological targets or off-target interactions. drugbank.com An interesting area of investigation involves this compound's active metabolite, hydrothis compound (B601787). Studies have indicated that hydrothis compound may block sodium channels, a property distinct from its primary 5-HT3 receptor antagonism. rxlist.comhres.ca This observation opens avenues for research into the broader pharmacological profile of this compound and its metabolites, potentially uncovering new biological activities or informing the design of compounds with multi-target mechanisms. Further investigation into these interactions could reveal unforeseen therapeutic applications or provide a more complete understanding of the compound's effects within biological systems.
Development of Advanced Delivery Systems for Research Applications
The development of advanced delivery systems for this compound is an active area of research, particularly for optimizing its application in experimental and investigative settings. These systems aim to enhance the compound's pharmacokinetic profile, improve its bioavailability, and enable targeted delivery for specific research applications.
One promising approach involves the use of mucoadhesive microspheres for intranasal administration. This strategy seeks to improve this compound's therapeutic efficacy in research models by avoiding hepatic first-pass metabolism and increasing its residence time at the absorption site. researchgate.net Chitosan (B1678972), a biocompatible polymer, has been explored for the formulation of such microspheres due to its mucoadhesive properties. researchgate.net Furthermore, nanoparticles, including chitosan nanoparticles and pH-sensitive biodegradable polymeric particles like mesoporous silica (B1680970) nanoparticles, are being investigated as carriers for this compound. jddtonline.infogoogle.commdpi.comgoogle.com These nanocarriers offer advantages such as improved stability, controlled release kinetics, and the potential for targeted delivery to specific cells or tissues in complex biological studies, thereby enhancing the precision and effectiveness of this compound in research applications.
Comparative Pharmacological Studies with Other 5-HT3 Receptor Antagonists
Comparative pharmacological studies are essential for understanding this compound's distinct profile within the class of 5-HT3 receptor antagonists. This compound, along with ondansetron and granisetron, is classified as a first-generation 5-HT3 receptor antagonist, while palonosetron represents a second-generation agent. wikipedia.orgjst.go.jpnih.gov
A key distinction lies in their selectivity: this compound and its major active metabolite, hydrothis compound, are considered "pure" 5-HT3 antagonists. drugbank.comdrugbank.comcambridge.org In contrast, ondansetron has shown weak antagonistic activity at 5-HT4 receptors and can bind to opioid mu receptors. drugbank.com Palonosetron stands out with its higher binding affinity for the 5-HT3 receptor and a significantly longer elimination half-life, approximately 40-50 hours, compared to hydrothis compound's mean half-life of 7.3 hours. hres.cawikipedia.orgjst.go.jpnih.govcambridge.orgwikipedia.org
Despite these pharmacological differences, numerous randomized comparative clinical trials have indicated similar efficacy among the first-generation 5-HT3 antagonists (this compound, ondansetron, granisetron, and tropisetron) in preventing acute chemotherapy-induced nausea and vomiting. drugbank.comnih.govnih.gov However, palonosetron has demonstrated superior or equivalent efficacy, particularly in preventing delayed nausea and vomiting, when compared to older 5-HT3 receptor antagonists like this compound and ondansetron. jst.go.jpnih.govaetna.com These comparative studies continue to inform the nuanced understanding of each agent's pharmacological strengths and limitations.
Q & A
Q. What is the pharmacological mechanism of dolasetron, and how do its metabolites contribute to its antiemetic effects?
this compound is a 5-HT₃ receptor antagonist that acts primarily through its active metabolite, hydrothis compound (MDL 74,156), formed via carbonyl reductase-mediated metabolism. Hydrothis compound exhibits high affinity for 5-HT₃ receptors, with enantiomer MDL 73,405 (the [+]‐form) responsible for most clinical activity . Additional metabolites (e.g., 5′-OH and 6′-OH derivatives) contribute partial activity but require further characterization. Methodologically, researchers should prioritize in vitro receptor-binding assays and in vivo metabolite pharmacokinetic (PK) profiling to delineate contributions of individual metabolites .
Q. How does this compound compare to other 5-HT₃ antagonists in preventing chemotherapy-induced nausea and vomiting (CINV)?
this compound demonstrates non-inferiority to ondansetron in acute-phase CINV (0–24 hours) but may require adjunct therapies (e.g., dexamethasone) for delayed-phase efficacy (24–120 hours) . In a Phase III trial, this compound achieved a 57% complete response (CR) rate in acute CINV vs. 67% for ondansetron (P=0.013), with no difference in delayed phases . Researchers should design trials using standardized CR definitions (no emesis, nausea, or rescue medication) and stratify by chemotherapy emetogenicity (e.g., cisplatin vs. cyclophosphamide) .
Q. What are the common adverse effects of this compound, and how should they be monitored in clinical trials?
Headache (24%) and diarrhea (12%) are most frequently reported . QTc prolongation is a critical risk, particularly with intravenous (IV) formulations, leading to FDA restrictions in 2010 for chemotherapy use . Researchers must incorporate ECG monitoring in trial protocols, especially in populations with CYP2D6 polymorphisms or NOS1AP gene variants linked to QTc prolongation .
Q. How does CYP2D6 polymorphism influence this compound metabolism and dosing?
this compound is metabolized via CYP2D6, which exhibits genetic polymorphisms affecting metabolic rates. However, current guidelines do not recommend dose adjustments based on CYP2D6 status, as hydrothis compound’s activity remains consistent across poor (PMs) and extensive metabolizers (EMs) . Researchers should genotype participants in PK studies to assess metabolite exposure variability and explore interactions with CYP2D6 inhibitors (e.g., fluoxetine) .
Q. What is the role of dexamethasone in enhancing this compound’s efficacy?
Adding dexamethasone to this compound increases CR rates by ~12% in acute CINV (P<0.001) and improves delayed-phase control . Trials should use factorial designs (e.g., 2×2 randomization) to isolate dexamethasone’s contribution and standardize dosing (e.g., 8 mg IV pre-chemotherapy) .
Advanced Research Questions
Q. How do genetic polymorphisms in NOS1AP and CYP2D6 affect this compound’s cardiac safety profile?
A single nucleotide polymorphism in NOS1AP increases QTc prolongation risk post-5-HT₃ antagonist administration . CYP2D6 PMs may experience prolonged hydrothis compound exposure, exacerbating cardiac risks. Researchers should integrate genome-wide association studies (GWAS) with PK/PD modeling to stratify patients by genetic risk and optimize monitoring protocols .
Q. Why does this compound exhibit a plateaued dose-response curve in postoperative nausea and vomiting (PONV) but not in CINV?
In PONV, doses >12.5 mg show no incremental efficacy, whereas CINV requires up to 1.8 mg/kg due to higher emetogenicity . Researchers should conduct dose-ranging studies with Bayesian adaptive designs to identify emetogen-specific thresholds and validate using meta-analyses of historical data (e.g., pooled analysis by Philip et al., 2000) .
Q. How can conflicting efficacy data between this compound and granisetron be resolved?
Contradictory studies (e.g., Tan et al., 2004: 23.1% CR for this compound vs. 69.2% for granisetron) may stem from variability in rescue medication use or patient stratification . Researchers should perform sensitivity analyses adjusting for rescue therapy and use standardized emetogenicity classifications (e.g., MASCC guidelines) to reduce heterogeneity .
Q. What methodological considerations are critical for studying this compound in pediatric populations?
Pediatric PK studies reveal increased hydrothis compound clearance, necessitating weight-adjusted dosing . Bayesian meta-analyses (e.g., Engelman et al.) support 5-HT₃ antagonists’ safety in children but highlight gaps in delayed-phase efficacy . Trials should use validated nausea scales (e.g., VAS) and account for age-related metabolic differences .
Q. What are the unresolved research gaps in this compound’s application to radiation-induced emesis?
Limited data exist on this compound’s efficacy in radiation-induced nausea, with one study showing CR at 40 mg . Researchers should design RCTs comparing this compound to newer NK-1 antagonists (e.g., aprepitant) and explore combination therapies in radiation-specific cohorts .
Q. Methodological Recommendations
- Dose Optimization: Use emetogen-stratified adaptive trials for CINV vs. PONV .
- Safety Monitoring: Incorporate ECG and genotyping in high-risk populations .
- Data Contradictions: Apply mixed-effects models to adjust for rescue medication and study heterogeneity .
- Pediatric Studies: Leverage Bayesian methods for small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
